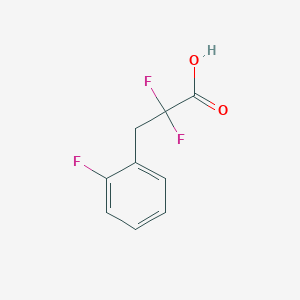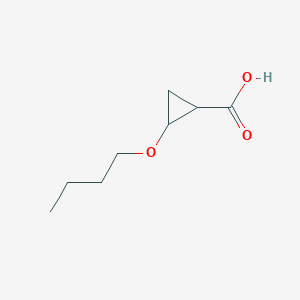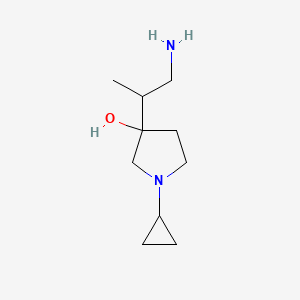![molecular formula C16H31N3O3 B13163486 tert-butyl N-[4-(4-aminopiperidin-1-yl)-4-oxobutan-2-yl]-N-ethylcarbamate](/img/structure/B13163486.png)
tert-butyl N-[4-(4-aminopiperidin-1-yl)-4-oxobutan-2-yl]-N-ethylcarbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
tert-butyl N-[4-(4-aminopiperidin-1-yl)-4-oxobutan-2-yl]-N-ethylcarbamate: is a synthetic organic compound that belongs to the class of carbamates. This compound is characterized by the presence of a tert-butyl group, an aminopiperidine moiety, and an ethylcarbamate group. It is used in various scientific research applications due to its unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-[4-(4-aminopiperidin-1-yl)-4-oxobutan-2-yl]-N-ethylcarbamate typically involves the following steps:
Formation of the aminopiperidine intermediate: This step involves the reaction of piperidine with an appropriate amine to form the aminopiperidine intermediate.
Introduction of the tert-butyl group: The tert-butyl group is introduced through a reaction with tert-butyl chloroformate under basic conditions.
Formation of the ethylcarbamate group: The final step involves the reaction of the intermediate with ethyl isocyanate to form the ethylcarbamate group.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are typically carried out in large reactors with precise control over temperature, pressure, and reaction time to ensure high yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine ring, leading to the formation of various oxidized products.
Reduction: Reduction reactions can occur at the carbonyl group, converting it to an alcohol.
Substitution: The compound can undergo substitution reactions, particularly at the amine group, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Common reagents for substitution reactions include alkyl halides and acyl chlorides.
Major Products:
Oxidation: Oxidized derivatives of the piperidine ring.
Reduction: Alcohol derivatives of the carbonyl group.
Substitution: Substituted derivatives at the amine group.
Applications De Recherche Scientifique
Chemistry:
- Used as a building block in the synthesis of more complex organic molecules.
- Employed in the study of reaction mechanisms and kinetics.
Biology:
- Investigated for its potential as a biochemical probe.
- Used in the study of enzyme-substrate interactions.
Medicine:
- Explored for its potential therapeutic applications, particularly in the development of new drugs.
- Studied for its pharmacokinetic and pharmacodynamic properties.
Industry:
- Utilized in the production of specialty chemicals.
- Employed in the development of new materials with unique properties.
Mécanisme D'action
The mechanism of action of tert-butyl N-[4-(4-aminopiperidin-1-yl)-4-oxobutan-2-yl]-N-ethylcarbamate involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. The pathways involved include:
Enzyme inhibition: The compound can inhibit the activity of certain enzymes by binding to their active sites.
Receptor modulation: The compound can modulate the activity of receptors by binding to their ligand-binding sites.
Comparaison Avec Des Composés Similaires
- tert-butyl 2-(4-aminopiperidin-1-yl)acetate
- tert-butyl 4-(4-aminopiperidin-1-yl)piperidine-1-carboxylate
- tert-butyl 4-(4-(aminomethyl)phenyl)piperidine-1-carboxylate
Comparison:
- tert-butyl 2-(4-aminopiperidin-1-yl)acetate: Similar in structure but lacks the ethylcarbamate group.
- tert-butyl 4-(4-aminopiperidin-1-yl)piperidine-1-carboxylate: Similar in structure but has a different substitution pattern on the piperidine ring.
- tert-butyl 4-(4-(aminomethyl)phenyl)piperidine-1-carboxylate: Similar in structure but contains a phenyl group instead of the oxobutan-2-yl group.
The uniqueness of tert-butyl N-[4-(4-aminopiperidin-1-yl)-4-oxobutan-2-yl]-N-ethylcarbamate lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.
Propriétés
Formule moléculaire |
C16H31N3O3 |
|---|---|
Poids moléculaire |
313.44 g/mol |
Nom IUPAC |
tert-butyl N-[4-(4-aminopiperidin-1-yl)-4-oxobutan-2-yl]-N-ethylcarbamate |
InChI |
InChI=1S/C16H31N3O3/c1-6-19(15(21)22-16(3,4)5)12(2)11-14(20)18-9-7-13(17)8-10-18/h12-13H,6-11,17H2,1-5H3 |
Clé InChI |
YJGGJECFJJZGNN-UHFFFAOYSA-N |
SMILES canonique |
CCN(C(C)CC(=O)N1CCC(CC1)N)C(=O)OC(C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![1-[(3,3-Difluorocyclopentyl)methyl]-1H-pyrazol-4-amine](/img/structure/B13163422.png)
![4-Chloro-1-(1-cyclopropylethyl)-1H-pyrazolo[3,4-D]pyrimidine](/img/structure/B13163426.png)
![(2S)-2-{[(tert-butoxy)carbonyl]amino}-3-(3-methylthiophen-2-yl)propanoic acid](/img/structure/B13163427.png)






![Methyl 5-ethyl-1-oxaspiro[2.5]octane-2-carboxylate](/img/structure/B13163479.png)


